molecular formula C2H4N2 B14265569 Ethane-1,2-diimine CAS No. 116429-84-6

Ethane-1,2-diimine

Cat. No.: B14265569
CAS No.: 116429-84-6
M. Wt: 56.07 g/mol
InChI Key: KYMVBVBRCRFHIE-UHFFFAOYSA-N
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Description

Ethane-1,2-diimine, also known as glyoxal-bis(amine), is an organic compound containing two imine groups. It is a derivative of ethane where two hydrogen atoms are replaced by imine groups. This compound is of significant interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethane-1,2-diimine is typically synthesized through condensation reactions. One common method involves treating a dialdehyde, such as glyoxal, with an amine. The reaction proceeds with the elimination of water to form the diimine compound .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of high-pressure hydrogenation reactors. For instance, iminodiacetonitrile can be dissolved in an organic solvent and subjected to hydrogenation in the presence of a catalyst at elevated temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions: Ethane-1,2-diimine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes or other oxidized derivatives.

    Reduction: Reduction of this compound typically yields ethane-1,2-diamine.

    Substitution: It can participate in substitution reactions where one or both imine groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.

Major Products:

    Oxidation: Oximes and other oxidized derivatives.

    Reduction: Ethane-1,2-diamine.

    Substitution: Substituted imine derivatives.

Scientific Research Applications

Ethane-1,2-diimine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethane-1,2-diimine involves its ability to form stable complexes with metal ions. This property makes it a valuable ligand in coordination chemistry. The imine groups can coordinate with metal centers, leading to the formation of various metal complexes. These complexes can exhibit unique reactivity and properties, making them useful in catalysis and other applications .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its imine functionality, which imparts different reactivity compared to its amine analogs. The presence of imine groups allows for unique coordination chemistry and reactivity patterns that are not observed in compounds with only amine groups .

Properties

CAS No.

116429-84-6

Molecular Formula

C2H4N2

Molecular Weight

56.07 g/mol

IUPAC Name

ethane-1,2-diimine

InChI

InChI=1S/C2H4N2/c3-1-2-4/h1-4H

InChI Key

KYMVBVBRCRFHIE-UHFFFAOYSA-N

Canonical SMILES

C(=N)C=N

Origin of Product

United States

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